methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride
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Overview
Description
Methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “Methyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate;hydrochloride” may also interact with various cellular targets.
Mode of Action
Similar compounds have been shown to inhibit certain enzymes or bind to receptors, leading to changes in cellular function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds are usually well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
The action, efficacy, and stability of “Methyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate;hydrochloride” can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.
Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the aminoethyl and carboxylate groups.
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Benzofuran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
Methyl4-(2-aminoethyl)-1-benzothiophene-2-carboxylatehydrochloride is unique due to the presence of both the aminoethyl and carboxylate groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S.ClH/c1-15-12(14)11-7-9-8(5-6-13)3-2-4-10(9)16-11;/h2-4,7H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSJGLDSZDJNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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